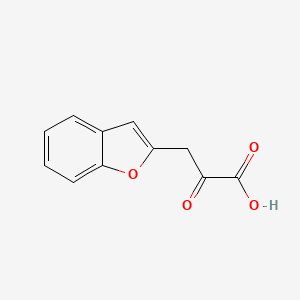
Ácido 3-(1-benzofuran-2-il)-2-oxopropanoico
Descripción general
Descripción
“3-(1-Benzofuran-2-yl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C11H9O3 . It belongs to the class of compounds known as benzofurans .
Synthesis Analysis
Benzofuran compounds, including “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid”, can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS to give 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .
Molecular Structure Analysis
The molecular structure of “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid” consists of a benzofuran ring attached to a propanoic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran compounds, including “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid”, can undergo various chemical reactions. For instance, some 3-iodo-2-amidobenzofurans can be further transferred into 3-aryl-, 3-alkynyl, and 3-vinyl-2-amidobenzofurans via Pd-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid” include a molecular formula of C11H9O3 and an average mass of 189.188 Da .
Aplicaciones Científicas De Investigación
Actividad antitumoral
Se ha demostrado que los compuestos de benzofurano, incluido el “ácido 3-(1-benzofuran-2-il)-2-oxopropanoico”, tienen fuertes actividades antitumorales . Podrían usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Propiedades antibacterianas
Los derivados de benzofurano han demostrado propiedades antibacterianas . Esto sugiere que el “ácido 3-(1-benzofuran-2-il)-2-oxopropanoico” podría usarse en el desarrollo de nuevos fármacos antibacterianos.
Actividad antioxidante
Se ha descubierto que los compuestos de benzofurano tienen actividades antioxidantes . Esto significa que el “ácido 3-(1-benzofuran-2-il)-2-oxopropanoico” podría usarse potencialmente en el desarrollo de fármacos para combatir el estrés oxidativo en el cuerpo.
Propiedades antivirales
Los compuestos de benzofurano han mostrado actividades antivirales . Esto sugiere que el “ácido 3-(1-benzofuran-2-il)-2-oxopropanoico” podría usarse en el desarrollo de nuevos fármacos antivirales.
Actividad antiviral contra la hepatitis C
Un nuevo compuesto macrocíclico de benzofurano descubierto recientemente tiene actividad antiviral contra la hepatitis C . Esto sugiere que el “ácido 3-(1-benzofuran-2-il)-2-oxopropanoico” podría usarse potencialmente en el desarrollo de nuevos tratamientos para la hepatitis C.
Uso en la síntesis de otros compuestos
Los derivados de benzofurano, incluido el “ácido 3-(1-benzofuran-2-il)-2-oxopropanoico”, pueden usarse en la síntesis de otros compuestos . Esto los hace valiosos en diversas áreas de la investigación química y el desarrollo farmacéutico.
Mecanismo De Acción
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
Based on the known activities of benzofuran derivatives, potential effects could include inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .
Direcciones Futuras
Benzofuran compounds, including “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . Future research could focus on further exploring the biological activities and potential applications of these compounds as drugs .
Propiedades
IUPAC Name |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDAVGQFYDIVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)
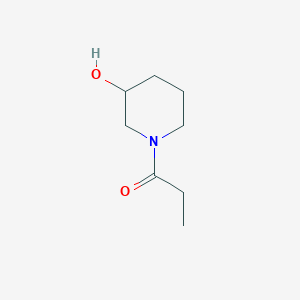



![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)
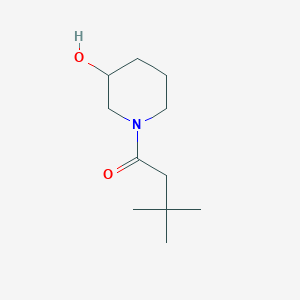
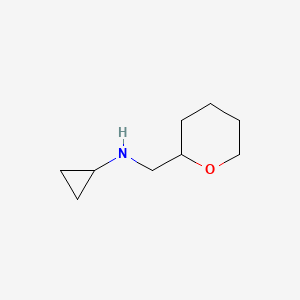

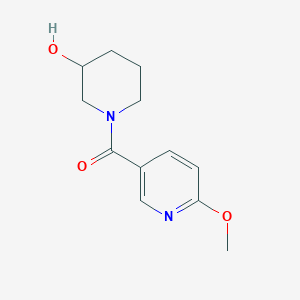
![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)
